molecular formula C19H24N4O2S B14953566 N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide

Cat. No.: B14953566
M. Wt: 372.5 g/mol
InChI Key: MIDSCYBJJOSZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide is a complex organic compound featuring a thiazole ring and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the quinazolinone structure. The final step involves coupling these two moieties under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone moiety can be reduced using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the quinazolinone moiety could produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiazole and quinazolinone moieties are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[2-methyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide
  • **N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[2-ethyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The isopropyl group on the quinazolinone moiety, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-oxo-2-propan-2-yl-1,2-dihydroquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H24N4O2S/c1-11(2)17-21-15-8-6-5-7-14(15)18(25)23(17)10-9-16(24)22-19-20-12(3)13(4)26-19/h5-8,11,17,21H,9-10H2,1-4H3,(H,20,22,24)

InChI Key

MIDSCYBJJOSZIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCN2C(NC3=CC=CC=C3C2=O)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.